Chlorhydrate de 9-amino minocycline

Vue d'ensemble

Description

9-Amino minocycline hydrochloride is a derivative of minocycline, a broad-spectrum tetracycline antibiotic. This compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria

Applications De Recherche Scientifique

9-Amino minocycline hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reference standard and in the synthesis of other compounds.

Biology: The compound is studied for its interactions with proteins and enzymes, such as trypsin.

Industry: The compound is used in the development of new antibiotics and other pharmaceutical products.

Mécanisme D'action

Target of Action

9-Amino minocycline hydrochloride, a derivative of minocycline, primarily targets bacterial ribosomes . It attaches to the smaller subunit of prokaryotic ribosome (30S) and inhibits the translation process . This compound is active against both gram-negative and gram-positive bacteria .

Mode of Action

The compound inhibits bacterial protein synthesis by binding with the 30S and possibly the 50S ribosomal subunits of susceptible bacteria . This interaction disrupts the translation process, preventing the bacteria from producing essential proteins, which ultimately inhibits their growth .

Biochemical Pathways

9-Amino minocycline hydrochloride affects various biochemical pathways. It exerts its anti-apoptotic action by inhibiting the intrinsic and extrinsic pathways of apoptosis . It also has anti-inflammatory effects by modulating microglia, cytokines, lipid mediators, metalloproteases, etc . Furthermore, it acts as an anti-aggregatory drug and exerts its action on protein misfolding, which is a major cause of neurodegenerative disorders .

Pharmacokinetics

The pharmacokinetics of 9-Amino minocycline hydrochloride is similar to that of minocycline. Minocycline is virtually completely absorbed, and its side effects to the lower bowel, particularly diarrhea, have been infrequent . It is eliminated unchanged by both the renal and biliary routes .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth, making it effective against a wide variety of infections . In addition, due to its anti-apoptotic and anti-inflammatory effects, it has potential therapeutic applications in neurodegenerative disorders .

Action Environment

The action of 9-Amino minocycline hydrochloride can be influenced by environmental factors. For instance, its high lipophilicity allows it to cross the blood-brain barrier and enter the central nervous system (CNS), making it potentially useful in treating neurodegenerative disorders . .

Analyse Biochimique

Biochemical Properties

The biochemical properties of 9-Amino minocycline hydrochloride are largely due to its ability to cross the blood-brain barrier and enter the Central Nervous System (CNS) This allows it to interact with various enzymes, proteins, and other biomolecules within the CNS

Cellular Effects

9-Amino minocycline hydrochloride has been found to have significant effects on various types of cells and cellular processes . It influences cell function by exerting its anti-apoptotic action by inhibition of the intrinsic and extrinsic pathways of apoptosis . It also has anti-inflammatory effects by modulation of microglia, cytokines, lipid mediators, metalloproteases, etc .

Molecular Mechanism

The molecular mechanism of action of 9-Amino minocycline hydrochloride involves its interaction with the prokaryotic ribosome, where it inhibits the translation process . It also acts as an anti-aggregatory drug and exerts its action on protein misfolding, which is a major cause of neurodegenerative disorders .

Temporal Effects in Laboratory Settings

It is known that minocycline biotransformation occurs in the liver and three inactive metabolites are produced . Only about 10% is excreted in unchanged form in urine .

Metabolic Pathways

It is known that minocycline biotransformation occurs in the liver .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of 9-amino minocycline hydrochloride typically involves the nitration of minocycline hydrochloride followed by reduction. The process begins with treating minocycline hydrochloride with a nitrating agent at low temperatures to produce 9-nitrominocycline. This intermediate is then reduced in the presence of a catalyst to yield 9-amino minocycline disulfate .

Industrial Production Methods: For industrial production, the process involves dissolving 9-amino minocycline in an indifferent solvent, followed by reaction with N-tert-butylglycyl chloride hydrochloride under acidic conditions. The reaction is carried out at a controlled pH and temperature to ensure high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions: 9-Amino minocycline hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.

Reduction: The reduction of 9-nitrominocycline to 9-amino minocycline is a key step in its synthesis.

Substitution: This compound can undergo substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Catalysts such as palladium on carbon (Pd/C) are often used.

Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while substitution can produce different substituted compounds .

Comparaison Avec Des Composés Similaires

Minocycline: The parent compound from which 9-amino minocycline hydrochloride is derived.

Tigecycline: Another tetracycline derivative with a broader spectrum of activity.

Doxycycline: A widely used tetracycline antibiotic with similar antibacterial properties.

Uniqueness: 9-Amino minocycline hydrochloride is unique due to its specific modifications, which enhance its antibacterial activity and potential therapeutic applications. Its ability to interact with various molecular targets and pathways, particularly in the central nervous system, sets it apart from other tetracycline derivatives .

Activité Biologique

9-Amino minocycline hydrochloride is a derivative of minocycline, a well-known tetracycline antibiotic. This compound has garnered attention due to its enhanced biological activity, particularly against a variety of bacterial strains, including those that are resistant to conventional antibiotics. This article explores the biological activity of 9-amino minocycline hydrochloride, focusing on its mechanism of action, pharmacokinetics, and potential therapeutic applications.

9-Amino minocycline hydrochloride exhibits its antibacterial effects primarily through the inhibition of protein synthesis in bacteria. The compound binds to the 30S ribosomal subunit , preventing the addition of amino acids to the growing peptide chain, which effectively halts bacterial growth and replication.

Key Features:

- Targets : Primarily Gram-positive and Gram-negative bacteria.

- Binding Sites : 30S ribosomal subunit with potential interactions with the 50S subunit.

- Biochemical Pathways : Inhibits both intrinsic and extrinsic pathways of apoptosis, leading to anti-apoptotic effects in certain cell types.

Pharmacokinetics

The pharmacokinetic profile of 9-amino minocycline hydrochloride is similar to that of its parent compound, minocycline. It is characterized by:

- Absorption : Virtually complete absorption when administered orally.

- Distribution : High lipophilicity allows it to cross the blood-brain barrier, making it potentially useful in treating central nervous system (CNS) disorders.

- Metabolism : Biotransformation occurs primarily in the liver, producing several inactive metabolites.

Biological Activity and Efficacy

9-Amino minocycline hydrochloride has demonstrated significant antibacterial activity against multidrug-resistant strains. Its unique structural properties enhance its efficacy compared to other tetracyclines.

Comparative Efficacy Table

| Compound | Activity Against Multidrug-Resistant Strains | CNS Penetration | Anti-inflammatory Properties |

|---|---|---|---|

| 9-Amino Minocycline Hydrochloride | Yes | High | Yes |

| Minocycline | Moderate | Moderate | Yes |

| Doxycycline | Limited | Low | No |

| Tigecycline | Yes | Low | No |

Study 1: Neuroprotective Effects

A study investigated the conjugation of 9-amino minocycline with dendrimers for targeted delivery in neuroinflammation models. The results indicated that this conjugate significantly reduced inflammatory cytokines and enhanced drug availability in activated microglial cells .

Study 2: Antibacterial Activity

Research has shown that 9-amino minocycline hydrochloride maintains effectiveness against both tetracycline-susceptible and resistant strains. In laboratory settings, it has been observed to inhibit bacterial growth at lower concentrations compared to traditional antibiotics .

Applications in Medicine

The potential therapeutic applications of 9-amino minocycline hydrochloride extend beyond antibacterial treatment:

- Bacterial Infections : Effective against various infections where conventional antibiotics fail.

- Neurodegenerative Disorders : Due to its ability to penetrate the CNS, it may be beneficial in treating conditions like Alzheimer's disease and multiple sclerosis.

- Anti-inflammatory Uses : Its anti-inflammatory properties make it a candidate for treating acne vulgaris and other inflammatory conditions .

Propriétés

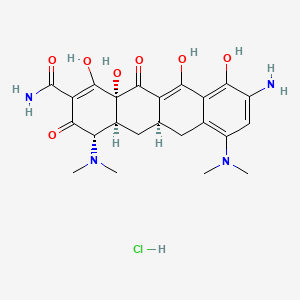

IUPAC Name |

(4S,4aS,5aR,12aR)-9-amino-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O7.ClH/c1-26(2)12-7-11(24)17(28)14-9(12)5-8-6-10-16(27(3)4)19(30)15(22(25)33)21(32)23(10,34)20(31)13(8)18(14)29;/h7-8,10,16,28-29,32,34H,5-6,24H2,1-4H3,(H2,25,33);1H/t8-,10-,16-,23-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQRUQMWLTBRONP-KBTHSJHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=C(C(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClN4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80716415 | |

| Record name | 2-Naphthacenecarboxamide, 9-amino-4,7-bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-, hydrochloride (1:1), (4S,4aS,5aR,12aS)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149934-21-4 | |

| Record name | (4S,4aS,5aR,12aS)-9-Amino-4,7-bis(dimethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149934214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthacenecarboxamide, 9-amino-4,7-bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-, hydrochloride (1:1), (4S,4aS,5aR,12aS)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4S,4aS,5aR,12aS)-9-amino-4,7-bis(dimethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.164 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (4S,4AS,5AR,12AS)-9-AMINO-4,7-BIS(DIMETHYLAMINO)-3,10,12,12A-TETRAHYDROXY-1,11-DIOXO-1,4,4A,5,5A,6,11,12A-OCTAHYDROTETRACENE-2-CARBOXAMIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EEJ33M2LLB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.